molecular formula C13H14N2OS B4929569 2-(1H-benzimidazol-2-ylthio)cyclohexanone

2-(1H-benzimidazol-2-ylthio)cyclohexanone

Cat. No. B4929569
M. Wt: 246.33 g/mol
InChI Key: LZANEDGITFZGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)cyclohexanone, also known as BHCK, is a chemical compound that has gained significant attention in the field of scientific research. BHCK is a heterocyclic compound that contains a benzimidazole ring and a cyclohexanone ring. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the replication of certain viruses by interfering with viral replication machinery. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-ylthio)cyclohexanone has several advantages as a compound for lab experiments. It is a relatively simple compound to synthesize, and it has been found to have various biochemical and physiological effects. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively non-toxic, making it a promising compound for further research.
However, there are also some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively unstable, which can make it difficult to store and handle.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)cyclohexanone. One potential direction is to further investigate its potential as an anticancer agent. Another potential direction is to investigate its potential as an antiviral agent, particularly in the context of emerging viral diseases. Additionally, further research could be done to investigate the mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone and its potential as an anti-inflammatory agent. Finally, research could be done to develop more stable and soluble analogs of 2-(1H-benzimidazol-2-ylthio)cyclohexanone that could be used in a wider range of experiments.
Conclusion
In conclusion, 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a promising compound for scientific research due to its various biochemical and physiological effects. It has been studied for its potential as an anticancer, antiviral, and anti-inflammatory agent. While there are some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments, there are also several future directions for research on this compound. With further research, 2-(1H-benzimidazol-2-ylthio)cyclohexanone could potentially be developed into a valuable tool for scientific research.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone involves the reaction of cyclohexanone with o-phenylenediamine, followed by the reaction with sulfur to form the benzimidazole ring. The final product is obtained by the reaction of the intermediate with thionyl chloride. The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have several applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-11-7-3-4-8-12(11)17-13-14-9-5-1-2-6-10(9)15-13/h1-2,5-6,12H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZANEDGITFZGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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